Cetalkonium chloride

Catalog No.
S523223
CAS No.
122-18-9
M.F
C25H46N.Cl
C25H46ClN
M. Wt
396.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetalkonium chloride

CAS Number

122-18-9

Product Name

Cetalkonium chloride

IUPAC Name

benzyl-hexadecyl-dimethylazanium;chloride

Molecular Formula

C25H46N.Cl
C25H46ClN

Molecular Weight

396.1 g/mol

InChI

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1

InChI Key

SXPWTBGAZSPLHA-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Solubility

Soluble in DMSO

Synonyms

benzyldimethyl-n-hexadecylammonium chloride, Bonjela, cetalkonium chloride, cetyldimethylbenzylammonium chloride

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Description

The exact mass of the compound Cetalkonium chloride is 395.3319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action: CPC disrupts the cell membranes of microbes. Its positively charged head group interacts with the negatively charged phospholipid bilayer of the cell membrane, leading to leakage of cellular contents and ultimately cell death [Source: DrugBank Online, "Cetalkonium: Uses, Interactions, Mechanism of Action" ].

Cetalkonium Chloride in Drug Delivery Systems

Beyond its direct antimicrobial effects, CPC is finding applications in drug delivery research due to its unique properties:

  • Emulsion Stabilization: CPC acts as a cationic surfactant, stabilizing oil-in-water emulsions. This property is being utilized to develop topical ophthalmic drug delivery systems like nanoemulsions. The positive charge of CPC facilitates adhesion to the negatively charged ocular surface, potentially improving drug bioavailability [Source: National Institutes of Health, "Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery" [PubMed]].

Research on Safety and Limitations

While CPC demonstrates antimicrobial activity, ongoing research is evaluating its safety profile and potential limitations:

  • Cytotoxicity: Studies have reported cytotoxic effects of CPC on certain mammalian cells at higher concentrations. Research is ongoing to optimize its use while minimizing potential cytotoxicity [Source: National Institutes of Health, "Benefits of cetalkonium chloride cationic oil-in-water nanoemulsions for topical ophthalmic drug delivery" [PubMed]].
  • Development of Resistance: As with other antimicrobials, the possibility of microbial resistance to CPC is a concern. Scientific research is necessary to monitor for emerging resistance patterns.

Cetalkonium chloride is a quaternary ammonium compound, specifically a derivative of benzylhexadecyldimethylammonium chloride. It features an alkyl chain of 16 carbon atoms, making it part of the alkyl-benzyl-dimethylammonium chloride family. This compound is typically found in a dry, white powder form and is utilized in various pharmaceutical products as either an active ingredient or an excipient. Notably, it is present in products like Cationorm and Retaine MGD, and serves purposes ranging from antimicrobial action to enhancing the stability of emulsions .

Antimicrobial Activity

CKC's primary mechanism of action involves disrupting microbial membranes. The positively charged quaternary ammonium group interacts with negatively charged components like phospholipids in the membrane, causing leakage of cellular contents and ultimately cell death []. However, the exact mechanism may vary depending on the specific microbe.

Other Functions:

  • Emulsification: The amphiphilic nature of CKC allows it to stabilize emulsions by acting as a bridge between oil and water phases [].
  • Conditioning: In hair care products, CKC can coat hair strands, reducing friction and improving manageability [].
Toxicity

CKC can be irritating to the skin, eyes, and mucous membranes upon direct contact. Ingestion can cause gastrointestinal upset []. The Environmental Protection Agency (EPA) classifies CKC as a Category III (mild) acute toxicity substance [].

Flammability

CKC is not flammable [].

Reactivity

CKC can be incompatible with strong oxidizing agents and anionic surfactants [].

Cetalkonium chloride exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. Its mechanism of action involves disrupting microbial cell membranes through electrostatic interactions with negatively charged surfaces, leading to cell lysis. This property enables it to act as an antiseptic against various bacteria and fungi. The compound's positive charge facilitates its adherence to negatively charged biological membranes, enhancing its bioadhesive capabilities .

The biological activity of cetalkonium chloride is primarily characterized by its antiseptic properties. It demonstrates effectiveness against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. The compound's ability to create a positive charge allows it to disrupt microbial membranes, denature proteins, and inactivate enzymes. This mechanism underlies its use in topical formulations aimed at treating infections and promoting healing in ocular tissues .

Cetalkonium chloride can be synthesized through several methods, typically involving the reaction of dimethylamine with benzyl chloride followed by the alkylation with hexadecyl bromide or chloride. The general synthesis pathway can be summarized as follows:

  • Formation of Benzyl Dimethyl Amine: React dimethylamine with benzyl chloride.
  • Alkylation: Introduce hexadecyl bromide or chloride to the benzyl dimethyl amine to form cetalkonium chloride.
  • Purification: The product is then purified through crystallization or other suitable methods to yield the final compound .

Cetalkonium chloride finds extensive applications across various fields:

  • Pharmaceuticals: Used as an active ingredient in topical antiseptics and mouth ulcer treatments.
  • Emulsifiers: Serves as a cationic surfactant in ophthalmic nanoemulsions.
  • Disinfectants: Utilized in formulations for its antimicrobial properties.
  • Contact Lens Solutions: Acts as a binding agent for drugs within contact lens materials .

Research has indicated that cetalkonium chloride interacts effectively with negatively charged biological surfaces, enhancing drug delivery systems' efficacy. Its bioadhesive properties improve the retention of active ingredients on ocular surfaces, facilitating better absorption and therapeutic outcomes. Studies have shown that formulations containing cetalkonium chloride can significantly enhance corneal healing rates due to improved penetration of therapeutic agents into ocular tissues .

Cetalkonium chloride shares similarities with several other quaternary ammonium compounds but is unique due to its specific alkyl chain length and biological activity profile. Below are some similar compounds:

Compound NameStructure TypeUnique Features
Benzalkonium ChlorideQuaternary Ammonium CompoundWidely used disinfectant; broader spectrum of activity
Cetyltrimethylammonium BromideQuaternary Ammonium CompoundCommonly used surfactant; effective against gram-positive bacteria
Dimethyldodecylammonium ChlorideQuaternary Ammonium CompoundStrong antimicrobial properties; used in personal care products
Benzethonium ChlorideQuaternary Ammonium CompoundEffective antiseptic; used in topical formulations

Cetalkonium chloride stands out due to its specific application in ocular formulations and its unique amphiphilic properties that enhance drug delivery systems while maintaining safety profiles for sensitive applications like eye care .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

395.3318782 g/mol

Monoisotopic Mass

395.3318782 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85474O1N9D

Related CAS

10328-34-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (19.05%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (72.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (19.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (21.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (19.05%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (19.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (96.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

122-18-9

Wikipedia

Cetalkonium_chloride

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Long Y, Lin Z, Xia M, Zheng W, Li Z. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. Toxicol Appl Pharmacol. 2013 Mar 1;267(2):155-66. doi: 10.1016/j.taap.2012.12.021. Epub 2013 Jan 8. PubMed PMID: 23313619; PubMed Central PMCID: PMC4884629.
2: Issa YM, Mohamed SH, Baset MA. Chemically modified carbon paste and membrane sensors for the determination of benzethonium chloride and some anionic surfactants (SLES, SDS, and LABSA): Characterization using SEM and AFM. Talanta. 2016 Aug 1;155:158-67. doi: 10.1016/j.talanta.2016.04.043. Epub 2016 Apr 21. PubMed PMID: 27216669.
3: Zaman Z, Speeleveld E, Sneyers L, Desmet K. Inhibition of acetylcholine esterase and choline esterase by benzethonium chloride and avoidance of the benzethonium chloride carry-over inhibitory effect. Eur J Clin Chem Clin Biochem. 1997 Aug;35(8):603-7. PubMed PMID: 9298350.
4: Yip KW, Mao X, Au PY, Hedley DW, Chow S, Dalili S, Mocanu JD, Bastianutto C, Schimmer A, Liu FF. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen. Clin Cancer Res. 2006 Sep 15;12(18):5557-69. PubMed PMID: 17000693.

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